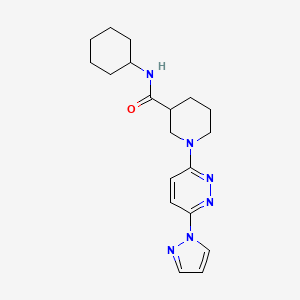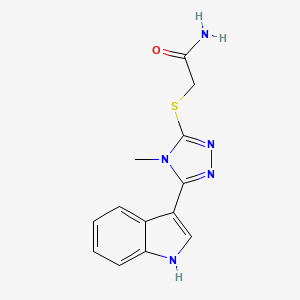
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibitors :
- Triazole and triazolothiadiazine derivatives, including those with the indol-3-yl and 1,2,4-triazole moiety, were synthesized and evaluated as cholinesterase inhibitors. Compounds showed promising anticholinesterase activity, potentially useful for treating conditions like Alzheimer's disease (Mohsen, 2012).
Antimicrobial Agents :
- Several derivatives of 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, including those with the indol-3-yl group, were synthesized as novel antimicrobial agents. They showed significant activity against various bacterial and fungal species (Kaplancikli et al., 2008).
Synthesis and Screening for Antimicrobial and Anti-inflammatory Activity :
- Novel compounds containing the indol-3-yl and 1,2,4-triazole moiety were synthesized and screened for antimicrobial and anti-inflammatory activities. These compounds showed promising results against Gram-positive and Gram-negative bacteria and potential for anti-inflammatory applications (Gadegoni & Manda, 2013).
Analgesic, Neuroleptic, and Other Biological Activities :
- Esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, related to the queried compound, were synthesized and found to exhibit analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. These compounds were also intermediates for synthesizing other structures (Salionov, 2015).
Antifungal and Apoptotic Effects :
- Triazole-oxadiazole compounds, including those with the triazol-3-yl moiety, exhibited potent antifungal and apoptotic effects against Candida species. This research opens up avenues for developing new antifungal agents (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Antimicrobial Activities of Triazole Derivatives :
- Novel triazole derivatives were synthesized and investigated for their antimicrobial activities. Certain compounds showed significant effectiveness against Candida species and pathogenic bacteria, suggesting their potential as antimicrobial agents (Altıntop et al., 2011).
Wirkmechanismus
Target of Action
The primary target of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is the RNA-dependent RNA polymerase (RdRp) of various viruses . RdRp is an essential enzyme for the replication of RNA viruses and is therefore a promising target for antiviral therapeutics .
Mode of Action
The compound specifically targets the RdRp of both respiratory syncytial virus (RSV) and influenza A virus, resulting in the inhibition of viral replication
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in viral replication. By inhibiting RdRp, the compound prevents the synthesis of viral RNA, thereby disrupting the replication cycle of the virus .
Pharmacokinetics
One study suggests that the compound may have a fast metabolism in vivo, which could impact its bioavailability .
Result of Action
The inhibition of RdRp by the compound leads to a decrease in viral replication. This results in a reduction of viral load and potentially alleviates the symptoms caused by the virus .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
It has been suggested that similar compounds may inhibit the replication of certain viruses, such as SARS-CoV-2 . This implies that the compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that similar compounds may inhibit the RNA-dependent RNA polymerase (RdRp) of certain viruses . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Eigenschaften
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-18-12(16-17-13(18)20-7-11(14)19)9-6-15-10-5-3-2-4-8(9)10/h2-6,15H,7H2,1H3,(H2,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVARBPALVDCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

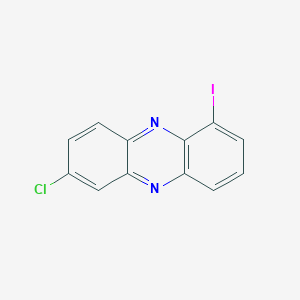
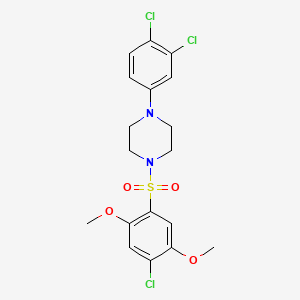
![3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2810121.png)
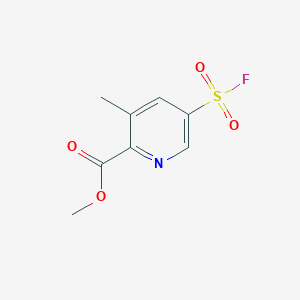
![N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2810126.png)
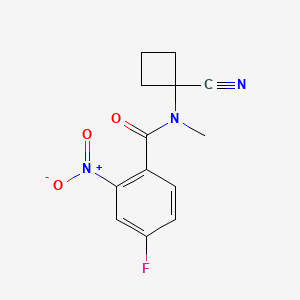
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide](/img/structure/B2810130.png)
![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2810133.png)
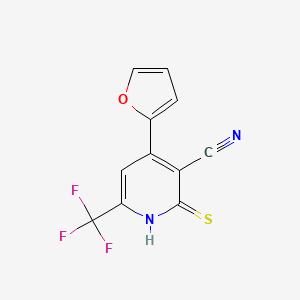
![2-(Pyridin-2-yl)-3-[6-(pyridin-2-yl)pyridin-2-yl]pyridine](/img/structure/B2810135.png)


